molecular formula C13H14N4O2S B11036720 Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B11036720
M. Wt: 290.34 g/mol
InChI Key: VJTDRUNGAZKTJU-UHFFFAOYSA-N
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Description

Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate is a fascinating compound with a complex name. Let’s break it down:

  • Structure: : The compound consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused with a phenyl group. The ethyl ester and carbamimidamido functional groups add further complexity.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • While industrial-scale production details are scarce, laboratories typically employ the synthetic routes mentioned above.

Chemical Reactions Analysis

  • Reactivity: : Ethyl 2-carbamimidamido-4-phenyl-1,3-thiazole-5-carboxylate can participate in various reactions:

      Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbamimidamido group.

      Oxidation/Reduction: The thiazole ring may be oxidized or reduced under specific conditions.

      Acid/Base Reactions: The carboxylic acid group can participate in acid-base reactions.

  • Common Reagents and Conditions

    • Nucleophilic substitutions: Ammonia, primary amines.
    • Oxidation: Oxidizing agents like potassium permanganate.
    • Reduction: Reducing agents like sodium borohydride.
    • Acid-base reactions: Strong acids or bases.
  • Major Products

    • Nucleophilic substitution may yield derivatives with modified substituents on the phenyl ring or the thiazole moiety.

Scientific Research Applications

  • Medicine: : Researchers have investigated its potential as a drug candidate due to its unique structure. For instance:

    • It could serve as a scaffold for designing new pharmaceuticals.
    • It might exhibit biological activity against specific targets.
  • Chemistry and Industry: : Its reactivity makes it valuable for synthetic chemistry and material science.

Mechanism of Action

    Targets: The compound’s mechanism of action likely involves interactions with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate the exact pathways affected.

Comparison with Similar Compounds

    Similar Compounds: .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

ethyl 2-(diaminomethylideneamino)-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H14N4O2S/c1-2-19-11(18)10-9(8-6-4-3-5-7-8)16-13(20-10)17-12(14)15/h3-7H,2H2,1H3,(H4,14,15,16,17)

InChI Key

VJTDRUNGAZKTJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C2=CC=CC=C2

Origin of Product

United States

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